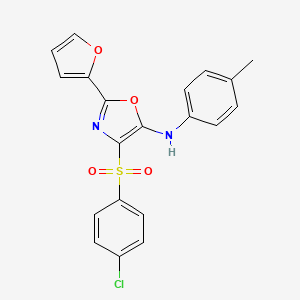

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine

Description

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S/c1-13-4-8-15(9-5-13)22-19-20(23-18(27-19)17-3-2-12-26-17)28(24,25)16-10-6-14(21)7-11-16/h2-12,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVKEDMJJINNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related oxazole derivatives show selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds with similar structures have been reported to have IC50 values significantly lower than standard anti-inflammatory drugs, indicating their potential as more effective treatments for inflammatory diseases .

| Compound | IC50 (µM) | Target |

|---|---|---|

| PYZ3 | 0.011 | COX-II |

| PYZ4 | 0.008 | COX-II |

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the furan and oxazole moieties. These compounds have been shown to exhibit activity against various viral strains, including those responsible for influenza and other respiratory infections. The mechanism often involves interference with viral replication processes, making them suitable candidates for further development as antiviral agents .

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been investigated in several studies. The presence of the chlorophenyl and furan groups is believed to enhance its interaction with cellular targets involved in cancer progression. In vitro assays have shown promising results against breast cancer and leukemia cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Case Study 1: Anti-inflammatory Effects

A study published in ACS Omega evaluated a series of oxazole derivatives for their anti-inflammatory properties. Among these, compounds structurally related to This compound demonstrated significant inhibition of COX-II activity, suggesting potential use in treating chronic inflammatory conditions such as arthritis .

Case Study 2: Antiviral Activity Evaluation

In another research effort, a range of N-heterocycles was tested against viral pathogens. The findings indicated that certain derivatives exhibited EC50 values comparable to established antiviral treatments, suggesting that modifications to the oxazole structure could enhance efficacy against viruses like dengue and Zika .

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine

- 4-[(4-methylphenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine

- 4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C17H19ClN2O4S

- Molecular Weight : 396.86 g/mol

- IUPAC Name : this compound

The structure features a furan ring, a sulfonamide group, and an oxazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 4-chlorophenyl and sulfonamide moieties exhibit significant antibacterial properties. In a study assessing various derivatives, compounds with similar structural features showed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential. Notably, it demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibitory activity was measured using standard assays, with results indicating a competitive inhibition pattern .

Anticancer Properties

The oxazole derivatives have shown promise in cancer chemotherapy. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential use in targeted cancer therapies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting leukotriene B4 synthesis, which is critical in inflammatory responses. This was evidenced by reduced calcium mobilization in CHO cells expressing human BLT receptors .

Study 1: Antibacterial Activity Assessment

A series of synthesized derivatives were tested against various bacterial strains. The study revealed that compounds with the sulfonamide group had minimum inhibitory concentrations (MICs) as low as 16 µg/mL against E. coli and S. aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 16 | E. coli |

| B | 32 | S. aureus |

| C | 64 | Pseudomonas aeruginosa |

Study 2: Enzyme Inhibition Profile

Inhibition assays indicated that the compound inhibited AChE with an IC50 value of 0.5 µM, showcasing its potential utility in treating cognitive disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Urease | 1.2 |

Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with significant activation of caspases 3 and 9.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.